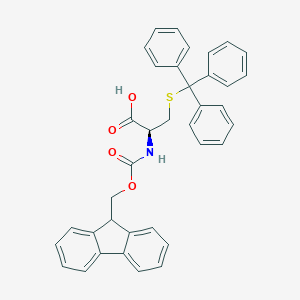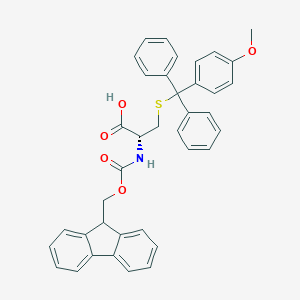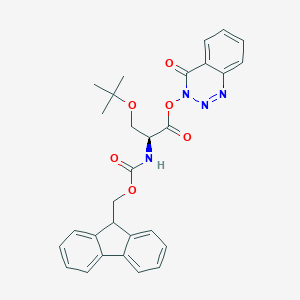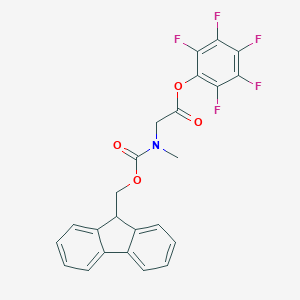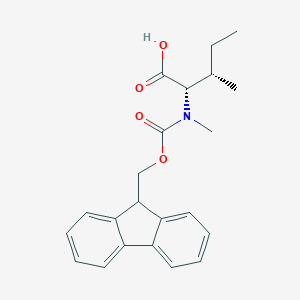
Fmoc-N-Me-Ile-OH
Übersicht
Beschreibung
Fmoc-N-Me-Ile-OH is an organic compound used in the synthesis of peptides and peptide derivatives. It is a derivative of N-methyl-2-iodoethylamine that is used in the synthesis of peptides and peptide derivatives. It is a member of the Fmoc (9-fluorenylmethoxycarbonyl) group of compounds. This compound is a versatile reagent used in organic synthesis and has a wide range of applications in the synthesis of peptides and peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese für die Medikamentenentwicklung
Fmoc-N-Me-Ile-OH: wird häufig bei der Synthese von Peptiden für potenzielle therapeutische Anwendungen verwendet. Seine Einarbeitung in Peptide kann die Bioverfügbarkeit und Halbwertszeit in vivo verbessern, da die Aminosäuren innerhalb der Peptidsequenz N-methyliert sind . Diese Modifikation kann zu verbesserten pharmakokinetischen Eigenschaften und einer geringeren Anfälligkeit für proteolytischen Abbau führen, was sie bei der Entwicklung von peptidbasierten Medikamenten wertvoll macht.
Forschung an peptidbasierten Materialien
Die Verbindung ist auch bei der Forschung und Entwicklung peptidbasierter Materialien von Bedeutung. So können Peptide, die This compound enthalten, Hydrogele bilden, die Anwendungen in der Wirkstoffabgabesystemen und der Gewebezüchtung finden . Die N-Methylierung kann die Selbstassemblierung und die mechanischen Eigenschaften dieser Materialien beeinflussen.
Wirkmechanismus
Target of Action
Fmoc-N-Me-Ile-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptide bonds .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used to protect the amine groups of amino acids during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the reaction conditions in peptide synthesis . The use of piperidine in DMF for Fmoc group removal is a common practice . The reaction temperature and the pH of the solution can also influence the efficiency of the Fmoc group removal . The compound should be stored at a temperature between 2-30°C .
Biochemische Analyse
Biochemical Properties
Fmoc-N-Me-Ile-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The exact nature of these interactions depends on the specific context of the peptide synthesis.
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It protects the amine group of an amino acid during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The stability and degradation of this compound would depend on the specific conditions of the reaction, including the pH and the presence of other reactants .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process. The specific details of these interactions and their effects on metabolic flux or metabolite levels would depend on the context of the peptide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be primarily related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound would depend on the context of the peptide synthesis process . It could potentially be localized to any compartment or organelle where peptide synthesis is taking place.
Eigenschaften
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572729 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138775-22-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





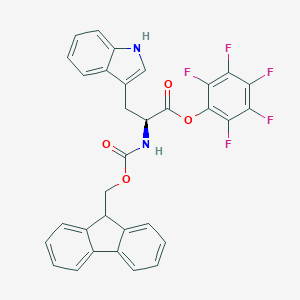
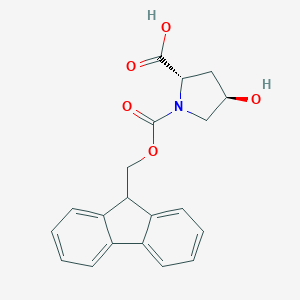


![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)

